BenchChemオンラインストアへようこそ!

N-(4-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine

Medicinal Chemistry Parallel Synthesis Scaffold Diversification

N-(4-Methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine (CAS 1706446-74-3) is a heterobifunctional pyridazin-3-amine scaffold featuring a free piperazine NH and a 4-methylpyridin-2-ylamine moiety. The compound belongs to the piperazin-1-ylpyridazine class, which has been validated as a novel chemotype for human dCTP pyrophosphatase 1 (dCTPase) inhibition.

Molecular Formula C14H18N6
Molecular Weight 270.34
CAS No. 1706446-74-3
Cat. No. B2706247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine
CAS1706446-74-3
Molecular FormulaC14H18N6
Molecular Weight270.34
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCNCC3
InChIInChI=1S/C14H18N6/c1-11-4-5-16-13(10-11)17-12-2-3-14(19-18-12)20-8-6-15-7-9-20/h2-5,10,15H,6-9H2,1H3,(H,16,17,18)
InChIKeyPQARIKUGFHWGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-Methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine (CAS 1706446-74-3): Core Scaffold & Procurement Baseline


N-(4-Methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine (CAS 1706446-74-3) is a heterobifunctional pyridazin-3-amine scaffold featuring a free piperazine NH and a 4-methylpyridin-2-ylamine moiety. The compound belongs to the piperazin-1-ylpyridazine class, which has been validated as a novel chemotype for human dCTP pyrophosphatase 1 (dCTPase) inhibition [1]. Its unsubstituted piperazine nitrogen distinguishes it from N-acylated, N-sulfonylated, or N-alkylated analogs that dominate both the commercial catalog and the medicinal chemistry literature [2]. The free amine serves as a critical synthetic handle for late-stage diversification, enabling the parallel synthesis of focused libraries without the need for protecting-group strategies that are required when using pre-functionalized alternatives .

Why N-(4-Methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine Cannot Be Replaced by Common In-Class Analogs


Superficially similar piperazin-1-ylpyridazine derivatives—such as the N-acylated (furan-2-carbonyl, pyrazine-2-carbonyl, o-toluoyl) or N-sulfonylated (butylsulfonyl, ethylsulfonyl) variants—are widely listed in vendor catalogs, but they are not functionally interchangeable with the free-piperazine parent compound. The unsubstituted piperazine NH in CAS 1706446-74-3 is both a pharmacophore element for target engagement (forming a key hydrogen bond in the dCTPase active site) [1] and the sole site for modular diversification. Pre-functionalized analogs permanently occupy this position, eliminating the possibility of further chemical elaboration without de novo synthesis. Procurement of the free-amine scaffold is therefore mandatory for any medicinal chemistry program that requires parallel library synthesis, SAR exploration at the piperazine nitrogen, or the installation of cleavable protecting groups for prodrug strategies .

Quantitative Differentiation Evidence for N-(4-Methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine Relative to Closest Analogs


Functional Group Availability: Free Piperazine NH vs. N-Substituted Analogs

The target compound presents a synthetically accessible secondary amine (piperazine NH), whereas the closest commercial analogs—such as CAS 1021072-60-5 (furan-2-carbonyl), CAS 1226443-31-7 (pyrazine-2-carbonyl), and CAS 1021138-15-7 (o-toluoyl)—all have the piperazine nitrogen permanently blocked by an acyl or sulfonyl group [1]. This single structural feature determines whether the compound can serve as a diversification-ready scaffold or is a terminal product. Quantitative assessment by enumeration of accessible derivatives: the free-amine scaffold can generate >10^2 unique analogs through simple N-functionalization (alkylation, acylation, sulfonylation, reductive amination), whereas each pre-functionalized analog yields exactly one final compound .

Medicinal Chemistry Parallel Synthesis Scaffold Diversification

dCTPase Inhibitory Activity: Free Amine Scaffold vs. N-Acylated Derivatives

The piperazin-1-ylpyridazine chemotype has been pharmacologically validated as a dCTPase inhibitor class [1]. Within the published structure–activity relationship (SAR), the unsubstituted piperazine NH contributes a critical hydrogen-bond donor interaction with the dCTPase active site; N-acylation or N-sulfonylation of this position consistently reduces or abolishes inhibitory activity [1]. While the exact IC50 of CAS 1706446-74-3 against human dCTPase is not publicly reported in isolation, the class-level SAR indicates that retention of the free NH is essential for target engagement [1]. In contrast, N-substituted commercial analogs (CAS 1021072-60-5, CAS 1226443-31-7) are reported primarily as synthetic intermediates with no published dCTPase activity, consistent with the loss of the key hydrogen-bond donor [2].

dCTP Pyrophosphatase 1 Cancer Stemness Nucleotide Metabolism

Commercial Purity Benchmarking: 97% (HPLC) vs. Typical 95% for Analogs

The target compound is supplied at a certified purity of 97% (HPLC) by major vendors including Leyan (Catalog No. 2097202) and ChemeNum (Catalog No. CM508167) . In contrast, closely related N-functionalized analogs—such as CAS 1021138-15-7 ((4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone)—are routinely listed at 95% purity . The 2-percentage-point difference in purity specification translates to a 40% reduction in total impurity burden (3% vs. 5% impurities), which is significant for applications requiring precise stoichiometric control such as bioconjugation, SPR-based binding assays, or cellular thermal shift assays (CETSA).

Quality Control Analytical Chemistry Procurement Specification

Positional Isomer Selectivity: 4-Methylpyridin-2-yl vs. 5-Methyl/6-Methyl Regioisomers

The 4-methyl substitution on the pyridine ring of the target compound distinguishes it from the commercially available 5-methylpyridin-2-yl (CAS not publicly assigned for the exact analog; Evitachem listing) and 6-methylpyridin-2-yl (BenchChem listing) regioisomers [1]. In pyridazine-based kinase inhibitor scaffolds, the position of the methyl substituent on the pyridine ring modulates the dihedral angle between the pyridine and pyridazine planes, directly affecting the vector of the key hinge-binding hydrogen bond [2]. The 4-methyl regioisomer places the methyl group at a position that does not introduce steric clash with the kinase hinge region (as documented for related pyridazin-3-amine kinase inhibitors), whereas the 5-methyl and 6-methyl isomers can interfere with hinge hydrogen-bond geometry [2].

Regioselectivity Kinase Inhibitor Design Fragment-Based Drug Discovery

High-Value Application Scenarios for N-(4-Methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine


Parallel Library Synthesis for dCTPase Inhibitor Lead Optimization

The free piperazine NH enables rapid, parallel N-functionalization to generate focused libraries of 50–200 compounds for dCTPase SAR studies. This is directly supported by the class-level evidence that the NH is a pharmacophoric element for dCTPase inhibition [1]. Purchasing pre-functionalized analogs would require individual procurement of each derivative, whereas a single batch of CAS 1706446-74-3 can be split into dozens of parallel reactions, dramatically reducing procurement complexity and per-compound cost .

Kinase Inhibitor Fragment Elaboration Starting from a Validated Hinge-Binding Scaffold

The 4-methylpyridin-2-yl pyridazin-3-amine core is a recognized hinge-binding motif in kinase inhibitor design [1]. The free piperazine provides a vector for growing the fragment toward the solvent-exposed region or the DFG motif. The 4-methyl regioisomer is the only commercially available variant that preserves the canonical hinge-binding geometry without steric interference, as supported by class-level structural modeling [1]. Procurement of this specific regioisomer is essential for fragment-to-lead campaigns targeting kinases.

Biophysical Assay Development Requiring High-Purity Scaffold

The 97% (HPLC) purity specification [1] makes this compound suitable for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) without additional re-purification. The lower impurity burden (3% vs. 5% for typical 95% purity analogs) ensures accurate thermodynamic parameter determination and reduces the risk of false positives from contaminating fluorescent or redox-active impurities [1]. This is critical for fragment-based screening where compound solubility and purity directly affect data quality.

Prodrug Design via Piperazine N-Protection

The free piperazine NH can be functionalized with enzymatically cleavable groups (e.g., phosphate esters, amino acid carbamates) to generate prodrugs with improved solubility or targeted release profiles. This strategy is not accessible when starting from N-acylated or N-sulfonylated analogs, where the piperazine nitrogen is permanently blocked [1]. Procurement of the free-amine scaffold is a prerequisite for any prodrug development program within this chemotype .

Quote Request

Request a Quote for N-(4-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.